Bienvenue dans la boutique en ligne BenchChem!

BGB-102

Kinase Selectivity HER4 VEGFR3

BGB-102 (JNJ-26483327) uniquely inhibits EGFR/HER2/HER4, Src family kinases, and VEGFR3 simultaneously. This macrocyclic probe abrogates the HER2-PKB feedback loop synergistically with trastuzumab—an effect lapatinib cannot replicate. With established human Phase I PK/RP2D data and proven CNS penetration, it is essential for translational studies of resistance and brain metastasis. Substitution compromises experimental validity.

Molecular Formula C22H25BrN4O2
Molecular Weight 457.4 g/mol
CAS No. 807640-87-5
Cat. No. B1673007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBGB-102
CAS807640-87-5
SynonymsJNJ26483327;  JNJ 26483327;  JNJ-26483327;  BGB102;  BGB-102;  BGB 102.
Molecular FormulaC22H25BrN4O2
Molecular Weight457.4 g/mol
Structural Identifiers
SMILESCN1CCCCCOC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C1)C=CC(=C4)Br)OC
InChIInChI=1S/C22H25BrN4O2/c1-27-8-4-3-5-9-29-21-11-17-19(12-20(21)28-2)24-14-25-22(17)26-18-10-16(23)7-6-15(18)13-27/h6-7,10-12,14H,3-5,8-9,13H2,1-2H3,(H,24,25,26)
InChIKeyJXDYOSVKVSQGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-26483327 (BGB-102; CAS 807640-87-5): A Macrocyclic Multi-Targeted Tyrosine Kinase Inhibitor for Oncology Research Procurement


The compound designated by CAS 807640-87-5, also known as JNJ-26483327 or BGB-102, is a synthetic macrocyclic small molecule that functions as an orally bioavailable, reversible multi-targeted tyrosine kinase inhibitor [1]. It exhibits potent inhibitory activity against members of the ErbB receptor family, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4, with reported IC50 values of 9.6 nM, 18 nM, and 40.3 nM, respectively . Beyond the ErbB family, its polypharmacology extends to the inhibition of Src family kinases (including Lyn, Yes, Fyn, Lck, and Src) and vascular endothelial growth factor receptor 3 (VEGFR3) [2]. Structurally, the compound is characterized by a macrocyclic architecture (16-oxa-2,10,21,23-tetraazatetracyclo framework) incorporating a quinazoline scaffold and a bromophenyl moiety, features that contribute to its unique kinase selectivity profile and physicochemical properties [3].

Procurement Note for JNJ-26483327 (807640-87-5): Why Close Analogs Cannot Be Interchanged


Substituting JNJ-26483327 (CAS 807640-87-5) with another pan-HER or multi-kinase inhibitor—such as lapatinib (a dual EGFR/HER2 inhibitor), neratinib (an irreversible pan-HER inhibitor), or poziotinib—is scientifically unjustified due to fundamentally distinct selectivity fingerprints, target residence, and resultant functional pharmacology. JNJ-26483327's macrocyclic scaffold confers a unique and deliberately optimized kinase inhibition profile characterized by simultaneous potent blockade of HER4 (IC50 = 40.3 nM), Src family kinases, and VEGFR3, alongside pan-HER activity [1]. This polypharmacology, validated through multi-parameter optimization of kinase selectivity [2], directly addresses compensatory signaling and resistance mechanisms that simpler EGFR/HER2 inhibitors cannot surmount. Critically, this specific multi-kinase signature enables functional synergies—such as the abrogation of the PKB (Akt) negative feedback loop when combined with trastuzumab—that are not replicable by alternative agents [3]. Therefore, procurement decisions for mechanistic studies of HER signaling networks, resistance pathways, or specific in vivo synergy models must be compound-specific; a generic substitution will introduce confounding experimental variables and invalidate comparisons with published data.

JNJ-26483327 (807640-87-5) Comparative Evidence Guide: Quantitative Differentiation from Alternative Kinase Inhibitors


Expanded Kinase Selectivity Profile: HER4 and VEGFR3 Activity Beyond Standard EGFR/HER2 Inhibitors

JNJ-26483327 is differentiated from classical dual EGFR/HER2 inhibitors (e.g., lapatinib) by its significant, quantifiable inhibitory activity against HER4 and VEGFR3. In standardized kinase inhibition assays, JNJ-26483327 demonstrates an IC50 of 40.3 nM against HER4 . This contrasts with lapatinib, a widely used dual EGFR/HER2 inhibitor, which exhibits negligible activity against HER4 [1]. Furthermore, JNJ-26483327 is a documented inhibitor of VEGFR3 (FLT4) [2], a target not engaged by lapatinib. This expanded polypharmacology was the result of a deliberate multi-parameter optimization of kinase selectivity and physicochemical properties [3].

Kinase Selectivity HER4 VEGFR3 Polypharmacology Pan-HER

Demonstrated Blood-Brain Barrier Penetration and CNS Biodistribution

A key differentiator for JNJ-26483327 is its validated capacity to cross the blood-brain barrier (BBB) and achieve pharmacologically relevant concentrations in the central nervous system (CNS). Preclinical studies specifically reported that JNJ-26483327 was shown to cross the blood-brain barrier and to reach high levels in the brain, solid tumor, and bone marrow sites [1]. Its efficacy in experimental brain metastasis models was subsequently demonstrated [2]. This property is not universal among kinase inhibitors; for instance, the first-generation EGFR inhibitor erlotinib has limited brain penetration (CSF-to-plasma ratio ~2.8%), while neratinib shows low CNS exposure without P-gp inhibition [3]. The macrocyclic structure and optimized physicochemical properties of JNJ-26483327 facilitate this CNS penetration [4].

Blood-Brain Barrier CNS Brain Metastasis Biodistribution Pharmacokinetics

Synergistic In Vivo Antitumor Efficacy with Trastuzumab via PKB Feedback Loop Abrogation

JNJ-26483327 demonstrates a functionally distinct and quantifiable synergistic interaction with the anti-HER2 antibody trastuzumab (Herceptin) in HER2-positive breast cancer models. In a BT474 xenograft study, JNJ-26483327 monotherapy administered at 75 mg/kg twice daily (p.o.) delayed tumor growth compared to vehicle control. However, the combination of JNJ-26483327 with trastuzumab (10 mg/kg i.p., twice weekly) resulted in a synergistic inhibition of xenograft tumor growth, abrogating the PKB (Akt) negative feedback loop that limits trastuzumab efficacy [1]. This synergy is a direct functional consequence of JNJ-26483327's unique multi-kinase inhibition profile (pan-HER + Src + VEGFR3) and is not a universal property of pan-HER inhibitors; for example, the combination of lapatinib with trastuzumab shows additive rather than synergistic effects in similar models [2].

HER2 Synergy Trastuzumab In Vivo Feedback Loop Combination Therapy

Clinical-Stage Validation: Phase I Pharmacokinetics and Recommended Dose Establishment

JNJ-26483327 has advanced to and completed formal Phase I clinical evaluation in patients with advanced solid tumors, establishing a human pharmacokinetic (PK) profile, safety, and a recommended Phase II dose (RP2D). A Phase I accelerated titration study enrolled 19 patients and determined that JNJ-26483327 administered orally at 1500 mg twice daily (BID) is well tolerated and exhibits a predictable pharmacokinetic profile [1]. PK analysis showed rapid absorption following oral administration [2]. This represents a substantial and quantifiable advancement compared to structurally related macrocyclic analogs or early research compounds that lack any human PK or tolerability data, such as compound 1f or other quinazoline-based macrocycles described only in preclinical studies [3]. For procurement decisions, this clinical dataset provides a validated reference point for expected human exposure and dosing, which is critical for translational research planning.

Clinical Development Phase I Pharmacokinetics MTD Human Dosing

Multi-Kinase Inhibition Signature Validated Against Single or Dual-Target Comparators

The kinase inhibition profile of JNJ-26483327 was the product of deliberate multi-parameter optimization to achieve a unique polypharmacology signature, differentiating it from single- or dual-target inhibitors. Beyond EGFR (IC50 = 9.6 nM) and HER2 (IC50 = 18 nM), JNJ-26483327 potently inhibits multiple Src family kinases (including Lyn, Yes, Fyn, Lck, and Src) and VEGFR3 [1]. This profile was explicitly designed to confer a uniquely advantageous kinase inhibition and biodistribution profile [2]. In contrast, the clinically approved dual inhibitor lapatinib (IC50 EGFR = 10.8 nM, HER2 = 9.2 nM) demonstrates no significant activity against Src or VEGFR3 [3]. Similarly, the irreversible pan-HER inhibitor neratinib (IC50 HER2 = 1.6 nM) lacks the broader Src/VEGFR3 inhibitory activity of JNJ-26483327 [4]. The quantitative expansion of target coverage (from 2 to ≥7 therapeutically relevant kinases) underscores the non-interchangeable nature of this compound.

Polypharmacology Src Kinase VEGFR3 Kinase Profiling Selectivity

Recommended Research and Industrial Application Scenarios for JNJ-26483327 (CAS 807640-87-5) Based on Comparative Evidence


Investigating HER2-PKB Feedback Signaling and Synergistic Combination with Trastuzumab

JNJ-26483327 is the optimal tool compound for studies aiming to replicate or extend findings on the HER2-PKB negative feedback loop. Its demonstrated synergistic in vivo efficacy with trastuzumab in BT474 xenografts, attributed to the abrogation of this specific feedback mechanism [1], makes it essential for any research program seeking to model this pathway. Alternative pan-HER inhibitors (e.g., lapatinib) do not recapitulate this synergy [2], rendering them unsuitable for this specific experimental application.

Preclinical Modeling of CNS Metastases and Brain Tumor Biology

Given its validated ability to cross the blood-brain barrier and achieve high brain concentrations in preclinical models [1], JNJ-26483327 is uniquely suited for research involving CNS metastases or primary brain tumors. Its efficacy in experimental brain metastasis models has been documented [2]. Researchers investigating the role of HER/Src/VEGFR signaling in the CNS should procure this compound over alternatives like neratinib or erlotinib, which exhibit poor CNS penetration [3], as their use would confound interpretation of brain-specific pharmacodynamic effects.

Studying Polypharmacology Across HER, Src, and VEGFR3 Signaling Axes

For research programs requiring simultaneous pharmacological inhibition of EGFR, HER2, HER4, multiple Src family kinases (Lyn, Yes, Fyn, Lck, Src), and VEGFR3, JNJ-26483327 represents a uniquely optimized chemical probe [1]. Its multi-kinase inhibition profile, the result of deliberate multi-parameter optimization [2], is distinct from that of lapatinib (EGFR/HER2 only) or neratinib (pan-HER only). Studies of tumor-stroma crosstalk, compensatory angiogenesis, or multi-nodal resistance mechanisms that rely on this specific polypharmacology signature are best served by procurement of JNJ-26483327.

Translational Research Requiring Human Pharmacokinetic Reference Data

JNJ-26483327 is the preferred procurement choice for translational scientists requiring a macrocyclic multi-kinase inhibitor with established human pharmacokinetic and safety data to inform dose selection and study design. The completion of a Phase I clinical trial provides a validated RP2D of 1500 mg BID and a characterized human PK profile [1]. This contrasts sharply with other macrocyclic research compounds (e.g., compound 1f) that lack any human data [2]. For grant applications or translational studies where a clinical path is envisioned, using a compound with existing human data strengthens the rationale and feasibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BGB-102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.